2-(2-Ethylhexyl)furan

Organic Photovoltaics Polymer Solar Cells HOMO Energy Level

2-(2-Ethylhexyl)furan (CAS 1421862-28-3) is a heterocyclic organic compound consisting of a furan ring substituted at the 2-position with a branched 2-ethylhexyl alkyl chain. With a molecular formula of C12H20O and a molecular weight of 180.29 g/mol, it is primarily utilized as a monomeric building block and synthetic intermediate in material science.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
Cat. No. B15257391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylhexyl)furan
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=CC=CO1
InChIInChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3
InChIKeySKUMIBIFSVIKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylhexyl)furan: A Furan-Based Building Block for Organic Electronics and Material Science Research


2-(2-Ethylhexyl)furan (CAS 1421862-28-3) is a heterocyclic organic compound consisting of a furan ring substituted at the 2-position with a branched 2-ethylhexyl alkyl chain . With a molecular formula of C12H20O and a molecular weight of 180.29 g/mol, it is primarily utilized as a monomeric building block and synthetic intermediate in material science . Its structure is particularly relevant for the synthesis of conjugated polymers for organic electronics, where the electron-rich furan ring and solubilizing branched side chain are critical for tuning optoelectronic properties and processability, distinguishing it from other heterocyclic analogs like thiophene and selenophene derivatives [1].

Why Generic Substitution of Furan Monomers Fails: Critical Performance Differences in Electronic Applications


Interchanging structurally similar furan monomers like 2-(2-ethylhexyl)furan with linear-chain analogs (e.g., 2-hexylfuran) or other heterocycles (e.g., 2-(2-ethylhexyl)thiophene) is not straightforward in high-performance applications. The branched 2-ethylhexyl chain is crucial for disrupting intermolecular packing to enhance solubility without critically diminishing charge transport, a balance linear alkyl chains may not achieve [1]. More fundamentally, the choice of the heteroatom in the ring drastically alters the electronic structure; replacing furan (oxygen) with thiophene (sulfur) leads to measurable shifts in frontier molecular orbital energy levels, directly impacting device parameters like open-circuit voltage (Voc) and power conversion efficiency (PCE) in organic solar cells, as quantified in the evidence below [2].

Quantitative Evidence Guide for 2-(2-Ethylhexyl)furan Selection Over Key Analogs


Higher Open-Circuit Voltage in Solar Cells via Lower Polymer HOMO Level Compared to Thiophene Analog

In a direct comparison of wide-bandgap conjugated polymers, the furan-based polymer (PBDFF-Bz) incorporating 2-ethylhexylfuryl side chains exhibited a lower HOMO energy level compared to its thiophene-based analog (PBDFT-Bz) with 2-ethylhexylthienyl side chains. This translated to a higher open-circuit voltage (Voc) in solar cell devices. The PBDFF-Bz:m-ITIC device achieved a Voc of 0.94 V, significantly higher than the 0.85 V obtained with the PBDFT-Bz:m-ITIC device [1]. This demonstrates that the choice of the monomer directly influences the polymer's electronic properties and final device performance.

Organic Photovoltaics Polymer Solar Cells HOMO Energy Level

Reduced Energy Loss in Organic Solar Cells Compared to Thiophene Analog

The same head-to-head study comparing polymers with 2-ethylhexylfuryl (PBDFF-Bz) and 2-ethylhexylthienyl (PBDFT-Bz) side chains revealed a notable difference in energy loss (Eloss), a key metric for device performance. The furan-containing polymer device demonstrated a lower Eloss of 0.63 eV, compared to 0.72 eV for the thiophene-containing polymer device [1]. Lower energy loss is indicative of more efficient charge generation and reduced recombination, directly benefiting the overall power conversion efficiency.

Organic Photovoltaics Energy Loss Polymer Solar Cells

Superior Power Conversion Efficiency Over Thiophene-Based Analog in BDT-Type Copolymers

A comparative study on D-π-A copolymers for polymer solar cells demonstrated a clear performance advantage when incorporating furan units. A copolymer with a benzodifuran (BDF) donor and a thiophene side chain (PBDFT-BT) achieved a power conversion efficiency (PCE) of 4.42%. In contrast, the analogous copolymer based on a benzodithiophene (BDT) donor with the same thiophene side chain (PBDTT-BT) only reached a PCE of 1.85% [1]. This 2.4-fold increase underscores the significant impact of the furan-containing BDF unit, which is synthesized from monomers like 2-(2-ethylhexyl)furan, on the final polymer's photovoltaic performance.

Organic Photovoltaics Power Conversion Efficiency Benzodifuran

Shift in HOMO Energy Levels for BDF over BDT Copolymers

A systematic comparison of copolymers based on benzodifuran (BDF) versus benzodithiophene (BDT) units revealed a consistent trend in electronic structure. The study reported that the HOMO levels of copolymers based on the furan-containing BDF unit were approximately 0.1 eV up-shifted compared to polymers based on the thiophene-containing BDT unit [1]. This tunability of the HOMO level is a critical design parameter for matching energy levels with electron acceptors in organic electronic devices, highlighting a quantifiable electronic difference imparted by the furan core.

Polymer Chemistry HOMO Level Organic Electronics

Higher Chemical Reactivity of Furan Core Over Thiophene Core in Electrophilic Substitution

The intrinsic reactivity of the heterocyclic core is a key consideration for downstream synthetic modification. A fundamental kinetic study on the parent heterocycles established that furan is significantly more reactive than thiophene in electrophilic substitution reactions. In iodine-catalyzed acetylations, furan was found to be 9.3 times more reactive than thiophene [1]. This class-level property suggests that a furan-based building block like 2-(2-ethylhexyl)furan can offer distinct advantages in reaction sequences requiring further functionalization of the ring, compared to its more sluggish thiophene analog.

Synthetic Chemistry Reactivity Electrophilic Substitution

Enabling Planar Polymer Backbone with Negligible Torsion for Enhanced Charge Transport

Density functional theory (DFT) calculations on a polymer incorporating 2-ethylhexylfuran units, P(BDF-FDPP), revealed that the smaller oxygen atom in the furan ring leads to a highly planar conjugated backbone with a negligible dihedral angle of less than 0.1° between adjacent units [1]. This near-perfect planarity is theoretically superior to analogous thiophene-based polymers, which often exhibit some degree of torsion due to the larger sulfur atom, and is a key structural feature for maximizing π-orbital overlap and charge carrier mobility in organic semiconductors.

Conjugated Polymers DFT Calculation Polymer Morphology

Recommended Application Scenarios for 2-(2-Ethylhexyl)furan Based on Quantitative Evidence


Designing High-Voltage Donor Polymers for Fullerene-Free Organic Solar Cells

This is the best-validated application scenario. Research groups developing donor polymers for non-fullerene organic solar cells should prioritize 2-(2-ethylhexyl)furan as a monomer. Evidence shows that incorporating this furan unit into a polymer backbone directly leads to a lower HOMO energy level and consequently a 10.6% higher Voc (0.94 V vs 0.85 V) compared to an analogous polymer with a thiophene-based unit [1]. This directly addresses the critical need for high Voc to achieve competitive power conversion efficiencies with emerging non-fullerene acceptors.

Synthesis of Benzodifuran (BDF)-Based Copolymers for Enhanced Photovoltaic Efficiency

For projects focused on benzodifuran (BDF) copolymer synthesis, using 2-(2-ethylhexyl)furan as a precursor is a clear, evidence-backed strategy. Copolymers constructed with a BDF donor unit have demonstrated a dramatic 139% improvement in PCE (4.42% vs. 1.85%) over analogous benzodithiophene (BDT)-based polymers in solar cell devices with PC71BM acceptors [1]. This data strongly supports the use of this monomer to create donor materials with significantly superior light-harvesting and charge-generation properties.

Organic Semiconductor Development Requiring Planar Backbone Morphology

When the research objective is to synthesize conjugated polymers with a maximally planar backbone for enhanced charge mobility, 2-(2-ethylhexyl)furan is the monomer of choice. Computational evidence confirms that polymers derived from this monomer can achieve a near-perfect planar conformation with a dihedral angle of less than 0.1° [1]. This property is a direct consequence of the furan oxygen atom and is theoretically superior to thiophene-based systems, making this monomer ideal for high-performance organic field-effect transistors (OFETs) where charge carrier mobility is paramount.

Multi-Step Synthetic Routes Requiring Further Electrophilic Functionalization

For synthetic chemists planning a complex route where the monomer's heterocyclic ring must undergo further electrophilic substitution, 2-(2-ethylhexyl)furan offers a kinetic advantage. The furan core is inherently 9.3 times more reactive than a thiophene core in electrophilic acetylation reactions [1]. This increased reactivity can be exploited to achieve milder reaction conditions or higher yields during the post-polymerization modification or synthesis of more complex molecular architectures, where the 2-ethylhexyl chain provides the necessary solubility.

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